molecular formula C17H18N2O3S B11116205 2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B11116205
M. Wt: 330.4 g/mol
InChI Key: ACLCGQDFVBPXSF-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur and a base . The resulting thiophene derivative can then be further functionalized to introduce the acetamido and methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This can help improve cognitive function in patients with neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase more effectively than some other thiophene derivatives makes it a promising candidate for further research and development .

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

2-[[2-(4-methoxyphenyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H18N2O3S/c1-22-11-7-5-10(6-8-11)9-14(20)19-17-15(16(18)21)12-3-2-4-13(12)23-17/h5-8H,2-4,9H2,1H3,(H2,18,21)(H,19,20)

InChI Key

ACLCGQDFVBPXSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N

Origin of Product

United States

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